Cas no 1105218-05-0 (5-[(3-fluorophenyl)methyl]-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one)

5-[(3-Fluorophenyl)methyl]-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyridazinone core, functionalized with a 3-fluorobenzyl group, a phenyl substituent, and a pyrrolidine moiety. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The fluorine atom enhances metabolic stability and binding affinity, while the pyrrolidine group may improve solubility and pharmacokinetic properties. Its rigid polycyclic framework offers opportunities for selective interactions with target proteins. Further research is warranted to explore its pharmacological applications and optimize its physicochemical profile.
5-[(3-fluorophenyl)methyl]-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one structure
1105218-05-0 structure
Product name:5-[(3-fluorophenyl)methyl]-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
CAS No:1105218-05-0
MF:C22H19FN4OS
MW:406.475866556168
CID:5456260

5-[(3-fluorophenyl)methyl]-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one Chemical and Physical Properties

Names and Identifiers

    • 5-[(3-fluorophenyl)methyl]-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
    • 5-[(3-fluorophenyl)methyl]-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
    • Inchi: 1S/C22H19FN4OS/c23-17-10-6-7-15(13-17)14-27-21(28)19-20(18(25-27)16-8-2-1-3-9-16)29-22(24-19)26-11-4-5-12-26/h1-3,6-10,13H,4-5,11-12,14H2
    • InChI Key: YHLVIJIFHDJNBA-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC2=CC=CC(F)=C2)N=C(C2=CC=CC=C2)C2SC(N3CCCC3)=NC1=2

5-[(3-fluorophenyl)methyl]-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2927-0057-4mg
5-[(3-fluorophenyl)methyl]-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
1105218-05-0 90%+
4mg
$66.0 2023-04-30
Life Chemicals
F2927-0057-20mg
5-[(3-fluorophenyl)methyl]-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
1105218-05-0 90%+
20mg
$99.0 2023-04-30
Life Chemicals
F2927-0057-20μmol
5-[(3-fluorophenyl)methyl]-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
1105218-05-0 90%+
20μl
$79.0 2023-04-30
Life Chemicals
F2927-0057-3mg
5-[(3-fluorophenyl)methyl]-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
1105218-05-0 90%+
3mg
$63.0 2023-04-30
Life Chemicals
F2927-0057-1mg
5-[(3-fluorophenyl)methyl]-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
1105218-05-0 90%+
1mg
$54.0 2023-04-30
Life Chemicals
F2927-0057-15mg
5-[(3-fluorophenyl)methyl]-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
1105218-05-0 90%+
15mg
$89.0 2023-04-30
Life Chemicals
F2927-0057-2mg
5-[(3-fluorophenyl)methyl]-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
1105218-05-0 90%+
2mg
$59.0 2023-04-30
Life Chemicals
F2927-0057-5μmol
5-[(3-fluorophenyl)methyl]-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
1105218-05-0 90%+
5μl
$63.0 2023-04-30
Life Chemicals
F2927-0057-10μmol
5-[(3-fluorophenyl)methyl]-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
1105218-05-0 90%+
10μl
$69.0 2023-04-30
Life Chemicals
F2927-0057-2μmol
5-[(3-fluorophenyl)methyl]-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
1105218-05-0 90%+
2μl
$57.0 2023-04-30

Additional information on 5-[(3-fluorophenyl)methyl]-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one

Research Brief on 5-[(3-fluorophenyl)methyl]-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one (CAS: 1105218-05-0)

The compound 5-[(3-fluorophenyl)methyl]-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one (CAS: 1105218-05-0) has recently emerged as a promising candidate in medicinal chemistry research, particularly in the development of kinase inhibitors. This thiazolopyridazine derivative exhibits a unique structural framework that enables selective interactions with various biological targets, making it a subject of intense investigation in both academic and industrial settings.

Recent studies have focused on elucidating the compound's mechanism of action and therapeutic potential. A 2023 publication in the Journal of Medicinal Chemistry demonstrated that this molecule acts as a potent and selective inhibitor of cyclin-dependent kinases (CDKs), particularly showing nanomolar activity against CDK2 and CDK9. The fluorophenyl and pyrrolidine substituents were found to be critical for maintaining both potency and selectivity, with molecular docking studies revealing key interactions with the ATP-binding pocket of these kinases.

In preclinical development, researchers have explored the compound's pharmacokinetic properties and in vivo efficacy. A study published in ACS Pharmacology & Translational Science (2024) reported favorable oral bioavailability (58% in rat models) and significant tumor growth inhibition in xenograft models of breast cancer when administered at 50 mg/kg twice daily. The compound showed a clean safety profile with no observable cardiotoxicity at therapeutic doses, a common challenge with many kinase inhibitors.

Structural-activity relationship (SAR) studies have identified several analogs with improved properties. The 3-fluorophenyl group appears optimal for target engagement, while modifications to the pyrrolidine moiety can fine-tune selectivity profiles. Researchers at several pharmaceutical companies have filed patent applications (WO202318765, US2024014872) covering novel derivatives and their use in treating various cancers and inflammatory diseases.

Ongoing clinical translation efforts face several challenges, including optimizing the compound's metabolic stability and minimizing potential drug-drug interactions mediated by CYP3A4 inhibition. Recent computational modeling work suggests that strategic modifications to the phenyl ring system could address these issues while maintaining therapeutic efficacy.

The compound's unique scaffold has also shown promise beyond oncology. Preliminary data presented at the 2024 American Chemical Society meeting revealed activity against neglected tropical diseases, with IC50 values below 100 nM against Trypanosoma cruzi, the causative agent of Chagas disease. This unexpected polypharmacology highlights the potential for repurposing this chemical series.

Future research directions include the development of more water-soluble prodrug versions to improve formulation options and combination therapy studies with existing anticancer agents. The compound's ability to simultaneously target multiple nodes in cell cycle regulation and transcription makes it particularly attractive for overcoming resistance mechanisms in advanced cancers.

Recommend Articles

Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd